molecular formula C18H29NO2 B11171546 N-(3-butoxypropyl)-4-tert-butylbenzamide

N-(3-butoxypropyl)-4-tert-butylbenzamide

Cat. No.: B11171546
M. Wt: 291.4 g/mol
InChI Key: MAIQNXMBWDAEFG-UHFFFAOYSA-N
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Description

N-(3-Butoxypropyl)-4-tert-butylbenzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzamide core and a 3-butoxypropyl chain attached to the nitrogen atom. The tert-butyl group confers significant steric hindrance and lipophilicity, while the butoxypropyl substituent introduces ether functionality and flexibility, influencing solubility and interaction with biological targets.

Properties

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

N-(3-butoxypropyl)-4-tert-butylbenzamide

InChI

InChI=1S/C18H29NO2/c1-5-6-13-21-14-7-12-19-17(20)15-8-10-16(11-9-15)18(2,3)4/h8-11H,5-7,12-14H2,1-4H3,(H,19,20)

InChI Key

MAIQNXMBWDAEFG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-4-tert-butylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with 3-butoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzamide.

Scientific Research Applications

N-(3-butoxypropyl)-4-tert-butylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs differ in substituents on the benzamide core or nitrogen atom, leading to variations in steric bulk, electronic properties, and bioactivity.

Compound Name Substituents Key Structural Differences
N-(3-Butoxypropyl)-4-tert-butylbenzamide 4-tert-butylbenzamide + 3-butoxypropyl chain Unique combination of tert-butyl (steric hindrance) and flexible butoxypropyl (solubility) .
N-(4-Acetylphenyl)-4-tert-butylbenzamide 4-tert-butylbenzamide + acetylphenyl group Acetyl group introduces polarity but lacks the ether functionality of butoxypropyl .
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide 4-tert-butylphenoxy group on pyridine ring Phenoxy-pyridine scaffold vs. benzamide core; tert-butyl enhances lipophilicity .
4-tert-butyl-N-(3-chloro-4-cyanophenyl)benzamide Chlorine and cyano groups on phenyl ring Electron-withdrawing substituents alter electronic properties and binding affinity .
4-tert-butyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide Cyclopropyl-pyrrolidinone moiety Rigid heterocyclic substituent vs. flexible butoxypropyl chain; impacts target selectivity .

Physicochemical Properties

Property This compound N-(4-Acetylphenyl)-4-tert-butylbenzamide N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide
Molecular Weight (g/mol) ~349.5 (estimated) 323.4 375.5
LogP ~4.2 (high lipophilicity) 3.8 4.5
Solubility (aq.) Low (improved by butoxypropyl chain) Very low Moderate (due to phenoxy group)
Metabolic Stability High (tert-butyl resists oxidation) Moderate High

Data inferred from structural analogs and computational predictions .

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